Fluoro(hydroxy)oxophosphanium

Description

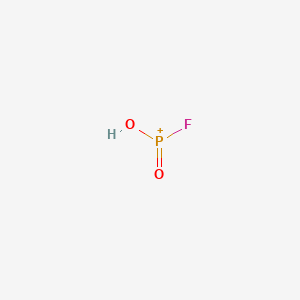

Structure

3D Structure

Properties

CAS No. |

14939-29-8 |

|---|---|

Molecular Formula |

FHO2P+ |

Molecular Weight |

82.979 g/mol |

IUPAC Name |

fluoro-hydroxy-oxophosphanium |

InChI |

InChI=1S/FO2P/c1-4(2)3/p+1 |

InChI Key |

CCFKWUMXBUQERQ-UHFFFAOYSA-O |

Canonical SMILES |

O[P+](=O)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of Fluoro Hydroxy Oxophosphanium

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations offer a detailed picture of the electron distribution and bonding within the fluoro(hydroxy)oxophosphanium cation. These methods allow for a thorough understanding of the interplay between the electronegative fluorine and oxygen substituents and the positively charged phosphorus center.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and stability of molecules by describing the behavior of electrons as delocalized over the entire molecule. pearson.comutah.edulibretexts.org For this compound, a qualitative MO diagram can be constructed by considering the interactions between the atomic orbitals of phosphorus, oxygen, fluorine, and hydrogen.

The bonding in the tetrahedral [P(O)(OH)F]⁺ cation is primarily described by the formation of four sigma (σ) bonds. The high electronegativity of fluorine and oxygen leads to a significant polarization of these bonds, with the electron density being drawn away from the central phosphorus atom. This results in a substantial positive charge on the phosphorus, a key feature of its electronic structure.

A semi-empirical MO model developed for antimony luminescent centers in fluorophosphates can be conceptually extrapolated to understand the electronic transitions in this compound. aip.org The lowest unoccupied molecular orbitals (LUMOs) are expected to be centered on the phosphorus atom, making it susceptible to nucleophilic attack. The highest occupied molecular orbitals (HOMOs) would be predominantly located on the oxygen and fluorine atoms. The energy difference between the HOMO and LUMO levels provides an indication of the chemical reactivity and the energy of the lowest electronic transitions.

| Property | Description |

| HOMO | Primarily composed of p-orbitals from the oxygen and fluorine atoms. |

| LUMO | Primarily composed of antibonding σ* orbitals centered on the phosphorus atom. |

| Bonding | Characterized by strong, polarized covalent σ-bonds between phosphorus and its substituents. |

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive, localized bonding picture. researchgate.netmaterialsciencejournal.org For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the P-F, P=O, and P-OH bonds. The analysis of related phosphoryl-transfer systems using NBO has provided insights into the nature of P-O bonds. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic properties based on the topology of the electron density. Analysis of the electron density at the bond critical points (BCPs) of the P-F, P=O, and P-OH bonds would reveal the nature and strength of these interactions. For instance, a high value of the electron density (ρ) and a negative Laplacian of the electron density (∇²ρ) at the BCP are characteristic of a covalent bond. In the case of the highly polarized bonds in this compound, the Laplacian is expected to be positive, indicating a depletion of charge in the internuclear region, characteristic of closed-shell interactions or highly polar covalent bonds.

| NBO/QTAIM Parameter | Expected Findings for this compound |

| NBO Hybridization of P | Approximately sp³ hybridization, with variations depending on the specific bond. |

| NBO Bond Polarization | Significant polarization towards F in the P-F bond and towards O in the P=O and P-OH bonds. |

| QTAIM Electron Density at BCP | High for the P=O bond, intermediate for the P-F bond, and lower for the P-OH bond. |

| QTAIM Laplacian of Electron Density | Positive values for all P-X bonds, indicating charge depletion and polar character. |

The charge distribution within the this compound cation is highly non-uniform due to the presence of electronegative atoms. The central phosphorus atom bears a significant positive charge, while the fluorine and oxygen atoms carry partial negative charges. The hydrogen atom of the hydroxyl group will be partially positive.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. For this compound, the ESP map would show a large region of positive potential around the phosphorus atom, making it a prime target for nucleophilic attack. Regions of negative potential would be localized around the oxygen and fluorine atoms, indicating their propensity to interact with electrophiles or engage in hydrogen bonding. The ESP is a valuable tool for predicting intermolecular interactions and the reactivity of the cation. Theoretical investigations of related furanoflavylium cations have successfully used ESP to understand relative acidities. researchgate.net

Spectroscopic Parameter Prediction and Simulation

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental observations.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive technique for characterizing the chemical environment of phosphorus atoms. nih.gov Computational prediction of the ³¹P NMR chemical shift of this compound is crucial for its potential identification in complex reaction mixtures.

The chemical shift is highly dependent on the electronic environment of the phosphorus nucleus. The presence of the electronegative fluorine and oxygen atoms is expected to cause a significant downfield shift (to higher ppm values) compared to less substituted phosphonium (B103445) ions. The precise value of the chemical shift can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT) with specialized basis sets. nih.govscinapse.io For instance, studies on metaphosphate glasses have shown that the ionic potential of modifying cations systematically affects the ³¹P chemical shifts. researchgate.net In the case of this compound, the permanent positive charge and the specific arrangement of electronegative substituents would be the dominant factors. Calculations on lacunary polyoxotungstates have highlighted the importance of considering counterions and solvent effects for accurate predictions. rsc.org

| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Neutral Phosphines | -60 to +40 |

| Phosphonium Salts | -10 to +100 |

| This compound (Predicted) | +50 to +150 (highly deshielded) |

| Fluorophosphates | -10 to -30 |

Note: The predicted chemical shift for this compound is an estimate based on trends observed in related fluorinated and charged phosphorus compounds.

Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for probing the local electronic and geometric structure of phosphorus-containing compounds. nih.govnih.gov Theoretical simulations of the P K-edge XANES spectrum of this compound can provide detailed information about the oxidation state, coordination environment, and nature of the P-X bonds.

The main absorption edge in the P K-edge XANES spectrum corresponds to the excitation of a 1s core electron to unoccupied p-states. The energy and shape of this edge are sensitive to the effective charge on the phosphorus atom and the geometry of its first coordination shell. The presence of highly electronegative fluorine and oxygen atoms in this compound is expected to shift the absorption edge to higher energies compared to less oxidized phosphorus compounds.

Theoretical calculations, often performed using methods like time-dependent density functional theory (TD-DFT) or by solving the Bethe-Salpeter equation, can simulate the XANES spectrum with considerable accuracy. uniroma1.it These simulations can help to assign the features in the experimental spectrum to specific electronic transitions and structural motifs. For example, pre-edge features can arise from transitions to hybridized orbitals with both s and p character, providing insights into the degree of covalent mixing in the bonds. Studies on various phosphate (B84403) minerals have demonstrated the sensitivity of P K-edge XANES to the local coordination environment. researchgate.netresearchgate.net

| Spectral Feature | Expected Characteristics for this compound |

| Main Absorption Edge (White Line) | Shifted to higher energy compared to neutral phosphorus compounds, reflecting the high oxidation state of P(V). |

| Pre-edge Features | Potential for weak pre-edge features due to transitions to hybridized molecular orbitals. |

| Post-edge Oscillations | Modulated by the scattering of the outgoing photoelectron by the neighboring F and O atoms, providing information on bond distances. |

Vibrational Spectroscopy (Infrared and Raman) Simulations for Structural Elucidation

Computational vibrational spectroscopy is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules, which can serve as a fingerprint for their identification and structural characterization. By calculating the harmonic frequencies at a minimum energy geometry, one can simulate these spectra. For this compound, these simulations would be crucial for elucidating its structure if it were to be synthesized.

The process involves optimizing the molecular geometry using a selected level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), followed by a frequency calculation. The results of this calculation provide the vibrational modes, their frequencies (typically in cm⁻¹), and their corresponding IR intensities and Raman activities.

The predicted vibrational spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending of its constituent bonds. Key vibrational modes would include:

O-H Stretch: A high-frequency band, typically broad in the experimental IR spectrum.

P=O Stretch (Phosphoryl group): A strong, characteristic absorption in the IR spectrum.

P-F Stretch: A strong stretching vibration.

P-O Stretch: Associated with the P-OH single bond.

Bending Modes: Including O-P-O, F-P-O, and P-O-H bends at lower frequencies.

These computationally predicted spectra can guide experimentalists in identifying the molecule and can also be used to distinguish between different potential isomers.

Table 1: Hypothetical Simulated Vibrational Frequencies for this compound

This table presents a hypothetical set of calculated vibrational frequencies and intensities for the main functional groups in this compound. The values are representative and based on typical ranges for these bond types in similar phosphorus compounds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| Stretching | O-H | 3650 | High | Low |

| Stretching | P=O | 1350 | Very High | Medium |

| Stretching | P-F | 950 | High | High |

| Stretching | P-O (single) | 800 | Medium | Medium |

| Bending | P-O-H | 1250 | Medium | Low |

| Bending | F-P=O | 550 | Medium | High |

Conformational Analysis and Isomerization Pathways

The concept of multiple conformers is critical for understanding the behavior of flexible molecules. For a cation like this compound, different spatial arrangements of the hydroxyl group relative to the fluorine and oxo groups could exist. Computational chemistry allows for a thorough exploration of the potential energy surface to identify stable conformers and the energy barriers that separate them.

A conformational search would involve systematically rotating the P-O and O-H bonds to locate all possible energy minima. Each resulting structure would be optimized, and its energy calculated. The relative energies of these conformers indicate their relative populations at thermal equilibrium.

Furthermore, isomerization pathways can be investigated. For a molecule with the formula [HFO₂P]⁺, several isomers could potentially exist, such as a structure where the fluorine is bonded to the oxygen instead of the phosphorus. Transition state calculations can map the energetic pathway for the interconversion of these isomers. nih.gov The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the mechanism of the isomerization. nih.gov The energy difference between the reactant and the transition state defines the activation energy for the process.

Table 2: Hypothetical Conformational and Isomeric Analysis of [HFO₂P]⁺

This table illustrates a possible outcome of a computational study on the relative energies of different conformers and isomers of a molecule with the formula [HFO₂P]⁺. Energies are given relative to the most stable isomer.

| Structure / Isomer | Description | Computational Method | Relative Energy (kcal/mol) |

| Isomer 1 | This compound | DFT (B3LYP/def2-TZVP) | 0.0 |

| Conformer 1a | syn-conformation of OH | DFT (B3LYP/def2-TZVP) | 0.0 |

| Conformer 1b | anti-conformation of OH | DFT (B3LYP/def2-TZVP) | +2.5 |

| Isomer 2 | (Fluorooxy)hydroxophosphanium | DFT (B3LYP/def2-TZVP) | +45.0 |

| Transition State (1a ↔ 1b) | Rotation around P-O bond | QST3/B3LYP | +4.0 |

| Transition State (Isomer 1 ↔ 2) | F-atom migration | QST3/B3LYP | +75.0 |

Reaction Energetics and Transition State Characterization via Computational Methods

Computational methods are essential for studying the thermodynamics and kinetics of chemical reactions. libretexts.orgbritannica.com For this compound, one could investigate reactions such as hydrolysis, where a water molecule attacks the phosphorus center.

The kinetic aspect of the reaction is understood by locating the transition state (TS). libretexts.org A TS is a saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. acs.org This imaginary mode corresponds to the motion along the reaction coordinate, leading from reactants to products. acs.org The activation energy (Ea), the energy difference between the reactants and the transition state, determines the reaction rate. libretexts.org Nucleophilic substitution at a tetracoordinate phosphorus center can proceed through a concerted Sₙ2-like mechanism with a single transition state or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. nih.govlibretexts.org The specific pathway often depends on the nature of the leaving group and the nucleophile. nih.gov

Table 3: Hypothetical Reaction Energetics for the Hydrolysis of this compound

This table provides a representative example of calculated energetic data for a hypothetical hydrolysis reaction.

| Species | Description | Computational Method | Relative Energy (kcal/mol) |

| Reactants | [P(O)(OH)F]⁺ + H₂O | CCSD(T)/aug-cc-pVTZ | 0.0 |

| Transition State | Pentacoordinate P center | CCSD(T)/aug-cc-pVTZ | +15.7 |

| Products | [P(O)(OH)₂]⁺ + HF | CCSD(T)/aug-cc-pVTZ | -5.2 |

Ligand Field Theory and its Application to Phosphorus Cations, including Inverted Ligand Field Concepts

Ligand Field Theory (LFT) is a model derived from molecular orbital theory used to describe bonding in coordination complexes, primarily for transition metals. wikipedia.orgbritannica.comfiveable.me It explains how the interaction between the central atom's orbitals and the ligands' orbitals affects the electronic structure and properties of the complex. britannica.comlibretexts.org While less commonly applied to main-group elements, its principles can offer insights into the bonding in cationic species like this compound.

In traditional LFT, the ligand orbitals are generally lower in energy than the metal's d-orbitals. However, a fascinating phenomenon known as an Inverted Ligand Field can occur. wikipedia.orguni-muenchen.de An inverted ligand field arises when the frontier orbitals of the ligands are higher in energy than the valence orbitals of the central atom. wikipedia.orgwwu.edu This situation can happen when the central atom is highly electronegative or in a high oxidation state, causing its orbitals to be significantly lowered in energy. wikipedia.org

For a phosphorus cation, the P atom bears a positive charge, making it highly electronegative and drawing its orbitals down in energy. It is conceivable that in a cation like this compound, the phosphorus 3s and 3p orbitals could be lower in energy than the sigma orbitals of the F, O, and OH ligands. In such an inverted scenario, the bonding molecular orbitals would have more phosphorus character, while the antibonding orbitals would be predominantly ligand-based. wikipedia.org This is the reverse of the typical bonding picture. wikipedia.org

The consequence of an inverted ligand field is significant. It implies that the lowest unoccupied molecular orbital (LUMO) would be primarily ligand-based. This would dictate the cation's reactivity, suggesting that it might act as an oxidizing agent by accepting electrons into ligand-based orbitals, a concept known as σ-noninnocence of the ligands. uni-muenchen.de Computational studies exploring the molecular orbital composition and energies would be essential to determine if an inverted ligand field is an appropriate model for this compound. uni-muenchen.de

Synthetic Methodologies for Fluoro Hydroxy Oxophosphanium and Analogues

General Strategies for Oxophosphanium and Phosphonium (B103445) Ion Synthesis

The foundational step in generating complex phosphonium species is the creation of the phosphonium cation itself. This is most commonly achieved through the quaternization of tertiary phosphines, a robust and widely applicable method. Subsequent modifications, such as anion exchange, can then be employed to fine-tune the properties of the resulting salt.

The quaternization of tertiary phosphines is a classic and efficient method for synthesizing quaternary phosphonium salts (QPS). lookchem.com This reaction, analogous to the Menshutkin reaction for amines, involves the treatment of a tertiary phosphine (B1218219) with an alkyl halide. wikipedia.org The phosphorus atom, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a new phosphorus-carbon bond and resulting in a positively charged phosphonium cation. youtube.com

The process is generally high-yielding and clean, often conducted in non-polar solvents like toluene (B28343) or benzene, from which the phosphonium salt precipitates upon cooling. youtube.com The reactivity of the alkylating agent follows the typical SN2 trend, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org Consequently, the reaction is most efficient for primary, benzylic, and allylic halides. wikipedia.orgyoutube.com While tertiary phosphines are effective nucleophiles, the kinetics of quaternization can be slow, particularly for sterically hindered phosphines or less reactive alkylating agents like those needed for arylation. lookchem.comresearchgate.net In some cases, nickel catalysis can be employed to facilitate the quaternization of tertiary diphenylphosphines with aryl bromides. acs.org An alternative "inverse reactivity" approach utilizes phosphine oxides as the electrophilic partner and Grignard reagents as nucleophiles, proceeding through a chlorophosphonium salt intermediate. lookchem.com

Table 1: Examples of Quaternarization Reactions for Phosphonium Salt Synthesis

| Phosphine Type | Alkylating Agent | Reaction Type | Notes | Reference |

|---|---|---|---|---|

| Triphenylphosphine (B44618) | Alkyl Halide (Primary) | SN2 Reaction | Standard, high-yielding method. | youtube.com |

| Tertiary Diphenylphosphines | Aryl Bromide | Nickel-Catalyzed Quaternization | Tolerates a variety of functional groups. | acs.org |

| Tertiary Phosphines | Unsaturated Carboxylic Acids | Phospha-Michael Addition | Forms zwitterionic phosphonium intermediates. | researchgate.net |

| Trialkylphosphines | Chlorobenzene | Inverse Reactivity (via Phosphine Oxide) | Overcomes slow kinetics of direct arylation. | lookchem.com |

Acyloxyphosphonium ions, a type of oxophosphonium ion, can be formed through a photocatalytic oxidation-reduction condensation process involving the single-electron oxidation of a phosphine like triphenylphosphine (PPh3). nih.gov This method is notable for its application in peptide synthesis. nih.gov

Once a phosphonium salt, typically a halide, is synthesized, the counter-anion can be readily exchanged to modify the salt's properties, such as its solubility, stability, or melting point. researchgate.netgoogle.com This process is crucial for preparing phosphonium salts with specific, non-coordinating, or functional anions. researchgate.net

The anion exchange can be performed through several methods. For instance, phosphonium chlorides can be converted to hexafluorophosphates or tetrafluoroborates by reacting them with hexafluorophosphoric acid or sodium tetrafluoroborate, respectively. google.com Similarly, treating a phosphonium chloride with sodium hydroxide (B78521) in methanol (B129727) leads to the precipitation of sodium chloride and formation of a phosphonium hydroxide, which can then be neutralized with a desired acid to yield the corresponding phosphonium salt. google.com The choice of anion can significantly influence the physicochemical properties of the phosphonium salt. google.comnih.gov For example, a series of phosphonium salts based on sterically hindered cations were prepared with anions like BF₄⁻, PF₆⁻, and N(SO₂CF₃)₂⁻ via bromide exchange to generate ionic liquids. researchgate.net In another application, photopolymerizable phosphonium salts were used to create ion-exchange surfaces, demonstrating the reversible loading of anionic gold nanoclusters. acs.org

Table 2: Common Anion Exchange Procedures for Phosphonium Salts

| Initial Anion | Reagent | Final Anion | Reference |

|---|---|---|---|

| Chloride (Cl⁻) | Hexafluorophosphoric Acid (HPF₆) | Hexafluorophosphate (PF₆⁻) | google.com |

| Chloride (Cl⁻) | Sodium Tetrafluoroborate (NaBF₄) | Tetrafluoroborate (BF₄⁻) | google.comnih.gov |

| Bromide (Br⁻) | Triflate source (e.g., MeOTf) | Triflate (OTf⁻) | rsc.org |

| Chloride (Cl⁻) | Sodium Hydroxide (NaOH) then an Acid (e.g., Carboxylic Acid) | Carboxylate (RCOO⁻) | google.com |

Directed Fluorination Approaches for Phosphorus Centers

Introducing a fluorine atom directly onto the phosphorus center is a key step in synthesizing compounds like fluoro(hydroxy)oxophosphanium. This can be achieved using a variety of fluorinating agents that are broadly classified as either electrophilic or nucleophilic.

The choice between an electrophilic or nucleophilic fluorinating agent depends on the nature of the phosphorus-containing substrate. alfa-chemistry.com

Electrophilic fluorination involves a reagent that delivers an electron-deficient fluorine atom to a nucleophilic phosphorus center. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, stable, and safe options for this purpose. wikipedia.org Examples include Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. alfa-chemistry.comwikipedia.org These N-F reagents are effective for the fluorination of various phosphorus compounds. For example, a convenient synthesis of fluorophosphonium triflate salts is achieved by the electrophilic fluorination of phosphines with NFSI, followed by an anion exchange. rsc.org Similarly, secondary phosphine oxides can be efficiently fluorinated with Selectfluor to produce phosphoric fluorides under mild conditions. acs.org

Nucleophilic fluorination uses a fluoride (B91410) anion (F⁻) as the reactive species, which attacks an electrophilic phosphorus center, often substituting a leaving group. alfa-chemistry.com Common nucleophilic fluorinating agents include inorganic fluorides like potassium fluoride (KF) and organic reagents like diethylaminosulfur trifluoride (DAST). alfa-chemistry.com The Phosphorus(V) Fluoride Exchange (PFEx) reaction is a recently developed "click chemistry" method that uses the exchange of P(V)-F bonds with nucleophiles like alcohols and amines, often accelerated by a Lewis base catalyst. nih.govnih.gov This strategy allows for the creation of stable P(V)-O and P(V)-N bonds. nih.gov In some cases, phosphine catalysis can be used to achieve the fluorination of alkyl chlorides with a fluoride source like silver fluoride (AgF). nih.gov

Table 3: Selected Fluorinating Reagents for Phosphorus Compounds

| Reagent Class | Specific Reagent | Abbreviation | Typical Application | Reference |

|---|---|---|---|---|

| Electrophilic (N-F) | N-Fluorobenzenesulfonimide | NFSI | Fluorination of phosphines. | rsc.org |

| Electrophilic (N-F) | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of secondary phosphine oxides. | acs.org |

| Nucleophilic | Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of hydroxyl groups. | |

| Nucleophilic | Antimony Trifluoride | SbF₃ | Chlorine/fluorine exchange in phosphadiazetidinones. | rsc.org |

Achieving stereocontrol during the fluorination of phosphorus centers is critical when synthesizing chiral molecules. Stereoselective outcomes can be influenced by the reaction mechanism and the nature of the substrate and reagents.

For instance, nucleophilic deoxyfluorination of chiral alcohols using reagents like DAST often proceeds with inversion of configuration at the carbon center, a characteristic of an SN2 mechanism. In phosphorus chemistry, methods have been developed that yield stereoinversion products for chiral substrates, particularly in the synthesis of challenging tertiary alkyl fluorides. mit.edu A study on the phosphine-catalyzed fluorination of unactivated tertiary alkyl halides demonstrated that the reaction proceeds with predominant inversion of stereochemistry. nih.gov The stereochemistry of phosphorus(V) fluorides themselves is a complex area of study, with factors like pseudorotation influencing the spatial arrangement of substituents around the phosphorus atom. acs.org

Methodologies for Hydroxyl Group Incorporation on Phosphorus

The introduction of a hydroxyl group onto a phosphorus atom is the final key step in forming a this compound species. This transformation is essentially a phosphorylation reaction, where an oxygen nucleophile (from water or an alcohol) attacks an activated phosphorus center.

A primary method involves the reaction of an activated phosphorus species with water. For example, the one-pot coupling of secondary phosphine oxides with water in the presence of the electrophilic fluorinating agent Selectfluor leads to the formation of phosphinic acids. acs.org In this process, the phosphine oxide is likely converted into a more electrophilic fluorophosphonium intermediate, which is then readily attacked by water.

Another general approach is the phosphorylation of alcohols, which is a fundamental biological process catalyzed by kinase enzymes. libretexts.org In a synthetic context, an alcohol can react with a trivalent phosphoramidite (B1245037) reagent to form a phosphite (B83602), which is then oxidized to a protected phosphate (B84403) triester. researchgate.net A more direct method involves reacting an alcohol with a pentavalent phosphoryl donor. researchgate.net For instance, the reaction between phosphoryl chloride (POCl₃) and alcohols can form phosphate esters, although controlling over-substitution can be challenging. nih.gov The Phosphorus(V) Fluoride Exchange (PFEx) reaction provides a controlled method for this transformation, where P(V)-F bonds are catalytically exchanged with alcohol nucleophiles to form stable P-O bonds. nih.gov The chemisorption of phosphate from aqueous solutions onto lanthanum-based metal-organic frameworks has also been shown to occur via ligand exchange, where phosphate anions displace hydroxyl groups coordinated to the metal center. acs.org

Compound Index

Oxidation and Hydrolysis Pathways Leading to P-OH Functionality

The introduction of a hydroxyl group directly onto a phosphorus atom (P-OH) in a phosphonium-type structure is a critical step. This is often achieved through the controlled hydrolysis of phosphonium salts or related intermediates. While the alkaline hydrolysis of phosphonium salts typically leads to the cleavage of a P-C bond to form a phosphine oxide and a hydrocarbon, specific reaction conditions can be manipulated to favor the formation of hydroxyphosphoranes or related P-OH species. ucc.ie

The hydrolysis of phosphonium ylides, for instance, is a closely related reaction. The generally accepted mechanism involves the initial protonation of the ylide to form a phosphonium salt, which then undergoes hydrolysis. ucc.ie However, recent studies propose a concerted addition of the water molecule's O-H bond across the P=C bond of the ylide. nih.govresearchgate.net This proceeds through a hypervalent phosphorus intermediate, an alkoxyphosphorane, which can be in equilibrium with the starting materials. nih.gov The characterization of these intermediates is challenging, but modern NMR spectroscopic techniques have provided evidence for their existence. nih.govresearchgate.net

The reactivity of phosphonium salts towards hydrolysis is influenced by the substituents on the phosphorus atom. Electron-withdrawing groups can make the phosphorus center more susceptible to nucleophilic attack by water or hydroxide ions. The hydrolysis of phosphinates and phosphonates, which are structurally related to phosphonium salts, has been studied extensively and can proceed under both acidic and basic conditions to yield the corresponding phosphinic and phosphonic acids. researchgate.net These pathways underscore the feasibility of generating a P-OH bond from various phosphorus precursors.

Pudovik Reaction for α-Hydroxy Phosphonate (B1237965) Synthesis and its Adaptation

The Pudovik reaction is a cornerstone in phosphorus chemistry for the synthesis of α-hydroxyphosphonates. nih.govnih.govresearchgate.net This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl carbon of an aldehyde or ketone, typically catalyzed by a base. nih.govacademie-sciences.fr A wide variety of catalysts have been developed to improve the efficiency and environmental friendliness of the Pudovik reaction, including potassium phosphate, cesium fluoride, and various organocatalysts. academie-sciences.fr

The general mechanism involves the deprotonation of the dialkyl phosphite by the base to form a potent phosphorus-centered nucleophile. This anion then attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate. academie-sciences.fr

Table 1: Catalysts and Conditions for the Pudovik Reaction

| Catalyst | Reaction Conditions | Substrate Scope | Key Findings | Reference |

|---|---|---|---|---|

| Potassium Phosphate (K3PO4) | Solvent-free, room temperature, 5 mol% catalyst | Various aldehydes and diethyl phosphite | Extremely fast reaction (<10 min) with high yields and purity. Catalyst is reusable. | academie-sciences.fr |

| Triethylamine (TEA) | Neat or in solvent (e.g., THF), room temperature | Aldehydes and diethyl phosphite | A standard, widely used base for the reaction. | nih.gov |

| Eco-MgZnOx | Solvent-free, 70 °C | Aromatic aldehydes and various H-phosphonates | High conversions for aldehydes, but ketones were found to be unsuitable substrates under these conditions. | mdpi.com |

| Cesium Fluoride (CsF) | Solvent-free | Aldehydes and di/trialkyl phosphites | Effective basic catalyst for the hydrophosphylation of aldehydes. | academie-sciences.fr |

While the direct product of the Pudovik reaction is a neutral α-hydroxyphosphonate, its framework is analogous to the target structure. Adapting this methodology to form a phosphonium salt would require subsequent functionalization. For instance, the hydroxyl group could be modified, or the phosphonate ester groups could be reacted to create a cationic phosphorus center. The introduction of fluorine can be achieved by using fluorinated building blocks, such as fluorinated aldehydes, in the Pudovik reaction, leading to the formation of α-hydroxy-β-fluoro phosphonates. nih.govcuny.edu

Advanced Precursor Synthesis and Functionalization

The construction of a complex molecule like this compound relies on the availability of versatile and functionalized phosphonium salt precursors. tandfonline.com Recent advancements have focused on developing straightforward and efficient methods for synthesizing a diverse range of these precursors.

A notable one-pot method involves the direct coupling of thiols and aldehydes with triphenylphosphine (PPh₃) and triflic acid (TfOH) to produce thiophosphonium salts in high yields. acs.orgnih.gov This metal-free approach allows for the creation of a C-P bond and the introduction of a functional handle (the thioether linkage) that can be further modified. acs.orgnih.gov The reaction is robust, tolerating a variety of electron-donating and electron-withdrawing groups on the aldehyde. acs.org

Table 2: Synthesis of Functionalized Thiophosphonium Salts

| Reactants | Reagents | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Aldehydes, Thiols | Triphenylphosphine (PPh3), Triflic Acid (TfOH) | MeCN, 45 °C, 24 h | Thiophosphonium Salts | One-pot, metal-free, high yields, broad substrate scope. | acs.orgnih.gov |

| Aryl Phosphine Oxides | Triflic Anhydride (Tf2O) | Toluene, 90 °C | π-Expanded Phosphonium Salts | Access to polycyclic aromatic hydrocarbon (PAH)-derived phosphonium salts without chromatography. | rsc.org |

| Phosphines, Diaryliodonium Salts | Photoredox Catalyst | Ambient temperature | Quaternary Aryl Phosphonium Salts | Regiospecific arylation of phosphines under mild conditions. | nih.gov |

Another advanced strategy involves the synthesis of π-expanded phosphonium salts from phosphine oxides using triflic anhydride. rsc.org This method provides access to complex, cyclic phosphonium salts that can be integrated into conjugated systems. rsc.org Furthermore, photoredox-mediated arylation of phosphines with diaryliodonium salts offers a mild and regiospecific route to quaternary aryl phosphonium salts. nih.gov

These advanced precursors, bearing various functional groups and structural motifs, serve as a platform for subsequent modifications. The introduction of fluorine could be accomplished by using fluorinated starting materials or by late-stage fluorination reactions. The P-OH functionality could then be installed via a controlled hydrolysis step, as discussed previously, to ultimately yield complex phosphonium targets like this compound analogues.

Mechanistic Investigations of Fluoro Hydroxy Oxophosphanium Reactivity and Catalysis

Fundamental Reaction Pathways and Intermediate Species

The reactivity of phosphorus(V) compounds, such as fluoro(hydroxy)oxophosphanium, is characterized by their progression through hypervalent intermediates and transition states. The formation of phosphonium (B103445) salts is a key feature of organophosphorus chemistry. wikipedia.org For instance, phosphines, acting as nucleophiles, react with alkyl halides to yield phosphonium salts. wikipedia.org A significant pathway for the formation of phosphonium salts involves the reductive elimination from metal complexes, such as the facile C(aryl)-P reductive elimination from phosphine-supported Au(III) complexes, which can be accelerated by nucleophiles. nih.gov

Once formed, these phosphonium species can participate in a variety of reactions. A crucial aspect of their chemistry is the formation of pentacoordinate phosphorus intermediates. youtube.com This is exemplified in the hydrolysis of phosphonium ylides, which is proposed to proceed through an oxaphosphetane intermediate formed via concerted C-H and P-O bond formation. youtube.com The stability and reactivity of these intermediates are influenced by factors such as ring strain. In phosphacycles, the inherent ring strain can lower the activation energy for the formation of a phosphorane, thus increasing the reaction rate. youtube.com

The table below summarizes key reactions involving phosphonium intermediates.

| Reaction Type | Reactants | Intermediate | Product | Ref. |

| Phosphonium Salt Formation | Phosphine (B1218219), Alkyl Halide | - | Phosphonium Salt | wikipedia.org |

| C(aryl)-P Reductive Elimination | Phosphine-Au(III) Complex | Five-coordinate intermediate | Aryl Phosphonium Salt | nih.gov |

| Ylide Hydrolysis | Phosphonium Ylide, Water | Oxaphosphetane | Alkane, Phosphine Oxide | youtube.com |

| Catalytic Mitsunobu Reaction | Phosphine Oxide Catalyst, Alcohol | Cyclic Phosphonium | Ester, Regenerated Catalyst | youtube.com |

Role in Nucleophilic and Organocatalysis

This compound and related phosphonium species are pivotal in various catalytic processes, acting as powerful tools in both nucleophilic and organocatalysis. wikipedia.org Their utility stems from their ability to act as Lewis acids, phase-transfer catalysts, and precursors to reactive ylides. wikipedia.orgacs.org

Phosphonium Ion-Pair Catalysis Mechanisms

Asymmetric ion-pairing catalysis is a powerful strategy in enantioselective synthesis, where chiral phosphonium salts have emerged as effective catalysts. nih.gov This mode of catalysis relies on the formation of a chiral ion pair between the catalyst and a charged substrate or intermediate. The stereochemical outcome of the reaction is then controlled by the chiral environment created by the catalyst. nih.gov

Two primary mechanisms are proposed for phase-transfer catalysis using phosphonium salts with aqueous bases: the interfacial mechanism and the extraction mechanism. nih.gov In the interfacial mechanism, deprotonation of the substrate occurs at the interface between the aqueous and organic phases. nih.gov The resulting anionic intermediate then pairs with the phosphonium cation and moves into the organic phase to react.

Recent studies have demonstrated the effectiveness of ion-pairing interactions in directing C-H activation reactions. For example, aromatic phosphonium salts can undergo iridium-catalyzed C-H borylation with high selectivity for the meta position when a bifunctional ligand with a pendant sulfonate group is used. acs.orgnih.gov This selectivity is attributed to an attractive electrostatic interaction between the cationic phosphonium substrate and the anionic sulfonate group on the ligand in the transition state. acs.orgnih.gov

Activation of Carbonyls, Alkenes, and Imines by this compound-Related Species

Phosphonium-based catalysts are adept at activating various unsaturated functional groups.

Carbonyls: Organophosphorus compounds can mediate the activation of carbonyl groups. For instance, phosphines can reduce activated carbonyls like α-keto esters to α-hydroxy esters. wikipedia.org In a more complex transformation, a specially designed organophosphorus reagent can activate perfluoroalkyl ketones. This proceeds through a monodefluorination to generate an O-phosphorus enolate, which can then be trapped by electrophilic halogenating reagents. nih.gov The Pudovik reaction, the addition of a dialkyl phosphite (B83602) to a carbonyl compound, is a classic method for synthesizing α-hydroxyphosphonates and showcases the activation of the carbonyl group by the phosphorus reagent. nih.gov

Alkenes: The Horner-Wadsworth-Emmons (HWE) reaction is a highly stereoselective method for preparing α,β-unsaturated phosphonates from aldehydes or ketones, demonstrating the activation of the carbonyl component for olefination. nih.gov Furthermore, copper-catalyzed hydrophosphorylation of terminal allenamides provides an efficient route to (E)-allylic organophosphorus derivatives, proceeding through the activation of the allene (B1206475) system. researchgate.net

Imines: Cationic chiral phosphonium species have been reported to efficiently catalyze the addition of trichlorosilane (B8805176) to imines, affording high yields and good to high enantioselectivities in the reduction of various imines. researchgate.net The synthesis of imines themselves, which are key substrates, can be achieved through mechanochemical methods from fluorinated benzaldehydes and various anilines or chiral benzylamines. nih.gov

Zwitterionic Intermediate Formation and Transformation Sequences

Zwitterionic species containing phosphorus are significant intermediates in various transformations. The reaction of 2,4-di-tert-butyl-6-(diphenylphosphino)phenol with different oxiranes can lead to the formation of stable phosphonium phenolate (B1203915) zwitterions. chemrxiv.org Interestingly, this reaction requires the presence of a proton shuttle like methanol (B129727) to proceed at a reasonable rate. chemrxiv.org Under high temperatures, these zwitterions can decompose into the corresponding phosphine oxide and a secondary alcohol. chemrxiv.org

In another example, the oxidation of certain bis[bis(dialkylamino)phosphinyl]methanes with a fluorinated enone unexpectedly yields a zwitterionic compound containing two phosphorus atoms with opposite charges and different coordination numbers (λ4P+; λ6P−), as confirmed by X-ray analysis. nih.gov These examples highlight the diverse pathways through which phosphorus-containing zwitterions can be formed and subsequently transformed.

Enantioselective Transformations Mediated by Chiral Phosphonium Ions

Chiral phosphonium ions are at the forefront of asymmetric catalysis. nih.gov They have proven effective in a wide array of reactions, including enolate alkylations, Michael additions, Aldol reactions, and Mannich reactions, often inducing high levels of enantioselectivity. nih.gov The principle behind this is the formation of a tight ion pair between the chiral phosphonium cation and an anionic intermediate, which dictates the stereochemical outcome of the subsequent reaction. nih.gov

Recent advancements include the use of bifunctional iminophosphorane superbases for the enantioselective nucleophilic desymmetrization of phosphonate (B1237965) esters. nih.gov This strategy allows for the creation of a stereogenic P(V) center which can be further diversified. Computational studies, such as DFT calculations, have been instrumental in understanding the mechanism, revealing that the reaction proceeds through complexation, nucleophilic attack, and elimination from a pentacoordinate intermediate. nih.gov

The enantioselective cross-aldol reaction of α-ketophosphonates with ketones, catalyzed by L-proline, provides a highly efficient route to optically active tertiary α-hydroxyphosphonates. nih.gov Furthermore, chiral phosphoric acids, which can generate chiral ion pairs with protonated substrates, have been used to catalyze enantioselective [2+2] photocycloadditions involving iminium ions. researchgate.net

The table below presents examples of enantioselective reactions catalyzed by chiral phosphonium-related species.

| Reaction | Catalyst Type | Substrates | Enantioselectivity (ee) | Ref. |

| Aldol Reaction | L-proline | α-Ketophosphonates, Ketones | Up to 98% | nih.gov |

| Nucleophilic Desymmetrization | Bifunctional Iminophosphorane | Phosphonate Esters, Phenols | Excellent | nih.gov |

| [2+2] Photocycloaddition | Chiral Phosphoric Acid | α,β-Unsaturated Aldehyde Derivatives, Olefins | 84-98% | researchgate.net |

| Iminium Ion Reduction | Cationic Chiral Phosphonium | Imines, Trichlorosilane | Up to 91% | researchgate.net |

Radical Cation Chemistry and Single Electron Transfer Processes Involving Organophosphorus Compounds

The chemistry of organophosphorus compounds is not limited to ionic pathways; radical and single electron transfer (SET) processes play a crucial role. acs.org The formation of phosphoranyl radicals is influenced by polar, bond strength, and resonance effects. acs.org Stable phosphorus-centered radicals can be generated through methods like the photolytic reduction of trivalent phosphorus chlorides or the single electron oxidation of phosphines. wikipedia.org

SET from a trivalent phosphorus compound to an arenediazonium salt can generate a cation radical, initiating further reactions. acs.org Evidence suggests that the toxic effects of some organophosphates, such as nerve gases and certain insecticides, may involve mechanisms beyond acetylcholinesterase inhibition, including electron transfer and subsequent oxidative stress. nih.gov

The construction of organophosphorus compounds through radical reactions has become a powerful synthetic strategy. researchgate.net For example, electrochemical methods, which often proceed via radical pathways, are increasingly used for the formation of P-C, P-N, P-O, P-S, and P-Se bonds. nih.gov Mechanistic studies involving radical scavengers like TEMPO have confirmed the radical nature of these transformations. nih.gov Visible-light-induced photoredox catalysis also offers a green and efficient way to generate phosphorus radicals for the synthesis of complex molecules. researchgate.netresearchgate.net

Mechanistic Aspects of Hydrosilylation Catalysis by Phosphonium-Derived Species

The catalytic hydrosilylation of unsaturated organic compounds, such as olefins and alkynes, is a cornerstone of organosilicon chemistry. While traditionally dominated by platinum-based catalysts, recent research has unveiled the potential of metal-free catalyst systems, including those derived from phosphonium salts. Among these, organofluorophosphonium salts have emerged as potent catalysts for these transformations.

Mechanistic investigations, primarily led by Stephan and coworkers, have shed light on the role of these phosphonium species in activating hydrosilanes. nih.gov Computational studies suggest a mechanism initiated by the activation of the hydrosilane by the electrophilic phosphonium cation. nih.gov This activation is believed to polarize the Si-H bond, facilitating the subsequent nucleophilic attack by the olefin or alkyne.

A proposed mechanistic pathway involves the formation of a transient silylium-ion-like species, which then participates in the hydrosilylation of the unsaturated substrate. The reaction is thought to proceed through a concerted or stepwise addition of the silylium (B1239981) species and the hydride to the double or triple bond.

The catalytic cycle is completed by the regeneration of the phosphonium catalyst. The specific nature of the intermediates and transition states can be influenced by the nature of the substituents on the phosphorus atom, the hydrosilane, and the unsaturated substrate.

Influence of Electronic and Steric Factors on Reactivity and Selectivity

The reactivity and selectivity of phosphonium-derived catalysts in hydrosilylation are profoundly influenced by both electronic and steric factors. These factors dictate the Lewis acidity of the phosphonium center and the accessibility of the catalytic site.

Electronic Factors:

The electronic nature of the substituents on the phosphorus atom plays a critical role in determining the catalytic activity. Electron-withdrawing groups enhance the electrophilicity and, consequently, the Lewis acidity of the phosphonium cation. This increased Lewis acidity facilitates the activation of the Si-H bond of the hydrosilane, a key step in the catalytic cycle. For instance, fluorophosphonium salts with highly electron-withdrawing substituents have been shown to be effective catalysts.

A study by Stephan and coworkers on a series of fluorophosphonium salts, [R₃PF]⁺, demonstrated that as the substituents (R) become more electron-withdrawing, the corresponding fluorophosphonium salts exhibit increased Lewis acidity. rsc.org This trend in Lewis acidity directly correlates with their potential catalytic activity.

Steric Factors:

Steric hindrance around the phosphorus center also significantly impacts the catalytic process. While some degree of steric bulk can be beneficial in stabilizing the catalyst and influencing selectivity, excessive steric hindrance can impede the approach of the substrates (hydrosilane and olefin/alkyne) to the catalytic center, thereby reducing the reaction rate.

Research comparing the reactivity of different electrophilic phosphonium cations has highlighted the subtle interplay of steric and electronic effects. For example, a comparison between [(3,5-(CF₃)₂C₆H₃)₃PF]⁺ and [(C₆F₅)₃PF]⁺ revealed that while the latter is more Lewis acidic, the former can exhibit a kinetic advantage in certain catalytic reactions due to more accessible phosphorus center, especially when the transition states are sterically demanding. rsc.org

Coordination Chemistry and Intermolecular Interactions of Fluoro Hydroxy Oxophosphanium

Role in Supramolecular Assembly and Material Architectures

While there is no direct evidence of fluoro(hydroxy)oxophosphanium's use in supramolecular assembly, the broader class of phosphonium (B103445) cations is known to participate in such structures. For instance, organoamino phosphonium cations, with the general formula [P(NHR)₄]⁺, can act as building blocks for hierarchical supramolecular assemblies, forming structures from one-dimensional chains to three-dimensional networks. These assemblies are held together by hydrogen bonds. Similarly, quaternary phosphonium cations are recognized as hydrogen bond donors in supramolecular complexes.

Control over the dimensionality of these structures can often be achieved by modifying the steric bulk of the phosphonium cation. In the hypothetical case of this compound, the presence of a hydroxyl group could allow it to act as a hydrogen bond donor, potentially facilitating the formation of organized architectures with suitable anionic or neutral molecules.

Interactions with Anionic Counterparts and Solvation Effects

The interactions of phosphonium cations with anionic counterparts are a critical aspect of their chemistry. In supramolecular complexes involving quaternary phosphonium cations, the cation often acts as a hydrogen bond donor. The interaction is frequently mediated by the anion, such as a halide, which in turn interacts with other components of the assembly.

Theoretical Models for Intermolecular Interactions

Theoretical and computational studies are essential for understanding the interactions of complex ions. For electrophilic phosphonium cations, Lewis acidity is understood to arise from a low-lying σ* orbital located opposite an electron-withdrawing group, rather than a vacant p-orbital as seen in boranes. This theoretical framework could potentially be applied to this compound to model its electrophilic character and interactions.

Molecular dynamics simulations and quantum chemistry methods like Density Functional Theory (DFT) are commonly used to investigate intermolecular interactions, potential energy surfaces, and the dynamics of systems involving complex ions. Such studies have been applied to understand the shuttling behavior of phosphonium cations in mechanically interlocked structures and their interactions within hydrated environments. While these tools are powerful, no published computational studies specifically modeling the intermolecular interactions of this compound were identified.

Advanced Academic Applications and Future Research Directions

Exploration in Asymmetric Catalysis Beyond Traditional Ligand Design

The field of asymmetric catalysis has been significantly advanced by the development of chiral phosphorus-based ligands and catalysts. mdpi.comnottingham.ac.uk While traditional approaches often rely on chiral phosphines, the potential use of chiral phosphonium (B103445) salts as catalysts is an area of growing interest. nottingham.ac.uk In this context, a chiral derivative of fluoro(hydroxy)oxophosphanium could offer novel catalytic capabilities.

The design of such a catalyst would involve the introduction of a chiral moiety, potentially through the hydroxyl group or by creating a chiral center at the phosphorus atom itself. The presence of a fluorine atom could influence the Lewis acidity and steric environment of the phosphorus center, potentially leading to unique selectivity in catalytic transformations. rsc.orgrsc.org The development of bifunctional phosphonium salt catalysts, which combine a Lewis acidic center with other functional groups, has shown promise in asymmetric synthesis, although achieving high enantioselectivity remains a challenge. nottingham.ac.ukresearchgate.net Research into chiral frustrated Lewis pairs (FLPs), which often involve a phosphorus-based Lewis acid, has also opened new avenues for metal-free asymmetric reactions. rsc.org A chiral this compound cation could potentially act as the Lewis acidic component in such a system.

Potential as Versatile Reagents in Complex Organic Synthesis

Phosphorus-based reagents are indispensable in modern organic synthesis. tandfonline.com Electrophilic phosphorus compounds, in particular, are used in a wide array of transformations. mdpi.com this compound, with its positively charged phosphorus center, is expected to be a potent electrophile. Its reactivity could be harnessed for various synthetic applications.

Drawing parallels with 1-hydroxyalkylphosphonium salts, which are known to be highly reactive alkylating agents, this compound could potentially serve as a source for electrophilic "P(O)(OH)F". nih.govresearchgate.net These salts are typically generated in situ and used in reactions such as the Friedel-Crafts reaction. researchgate.net The presence of a fluorine atom in this compound would likely modulate its reactivity compared to non-fluorinated analogues. Furthermore, the chemistry of phosphonium salts as precursors for ylides in the Wittig reaction is well-established. nih.gov While the direct application of this compound in a Wittig-type reaction is unlikely due to its structure, its derivatives could be explored as novel reagents. The synthesis of complex molecules often requires highly selective and reactive reagents, and the unique combination of functional groups in this compound makes it an intriguing candidate for future exploration in this context.

Development in Emerging Material Science Contexts

Phosphonium salts have found applications in material science, particularly as ionic liquids (PILs) and as components in functional polymers. tandfonline.comrsc.org The incorporation of a this compound moiety into a polymer backbone or as a counter-ion in an ionic liquid could impart unique properties to the resulting material.

Fluorinated compounds are known for their distinct properties, including thermal stability and hydrophobicity. acs.org The introduction of fluorine into phosphonium-based materials could lead to the development of novel electrolytes for batteries, as fluorinated phosphorus-based compounds are being investigated as additives for lithium-ion battery electrolytes. researchgate.net The reactivity of the hydroxyl group in this compound could also be exploited for post-polymerization modifications, allowing for the creation of functional materials with tailored properties. rsc.org For instance, a reactive polyelectrolyte containing hydroxymethyl groups on a phosphonium center has been shown to undergo various chemical transformations. rsc.org Computational studies on fluorine-functionalized metal-organic frameworks (MOFs) have shown that fluorination can enhance their performance in capturing pollutants, suggesting that fluorinated phosphorus-based materials could also have applications in environmental remediation. acs.org

Frontiers in Fundamental Phosphorus Chemistry

The study of highly reactive and transient species is a cornerstone of fundamental chemical research. This compound presents an interesting target for both experimental and computational investigation to deepen our understanding of bonding and reactivity in phosphorus compounds. The interplay between the electronegative fluorine and oxygen atoms, the hydroxyl group, and the cationic phosphorus center would lead to a unique electronic structure.

Computational studies would be invaluable in predicting the geometry, stability, and spectroscopic properties of this cation. nih.gov Experimental efforts to generate and characterize this compound, perhaps as a transient intermediate, would provide crucial data to validate theoretical models. The synthesis of related functionalized fluorophosphonium cations has been reported, offering potential synthetic routes. nih.gov Understanding the mechanism of formation and the reactivity patterns of this cation would contribute significantly to the broader field of phosphorus chemistry, which continues to evolve with the discovery of new reagents and catalytic systems. nih.govacs.org

Unaddressed Challenges and Future Opportunities in this compound Research

The primary challenge in the study of this compound is its anticipated high reactivity and potential instability, which would make its isolation and characterization difficult. The synthesis of such a species would likely require specialized techniques and inert atmosphere conditions.

Despite these challenges, the potential rewards of investigating this compound are substantial. The development of new catalysts for asymmetric synthesis, novel reagents for complex organic reactions, and advanced materials with unique properties are all significant opportunities that could arise from a deeper understanding of this compound. nottingham.ac.ukresearchgate.netrsc.orgtandfonline.com The exploration of this and other novel phosphorus compounds will continue to push the boundaries of our chemical knowledge and capabilities. mit.edunih.gov The journey to understanding and harnessing the potential of this compound will undoubtedly lead to new discoveries and innovations in the field of phosphorus chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.